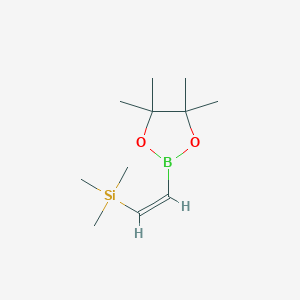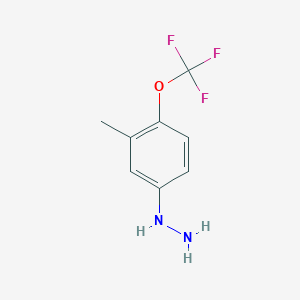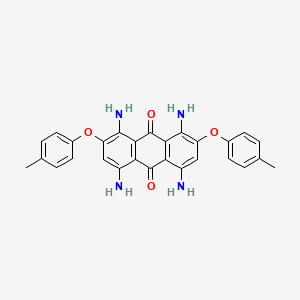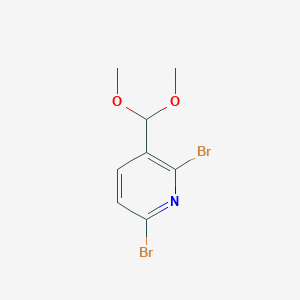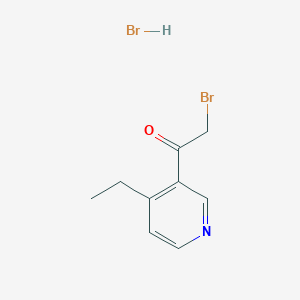
2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide is an organic compound with the molecular formula C9H11Br2NO It is a brominated derivative of ethanone, featuring a pyridine ring substituted with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide typically involves the bromination of 1-(4-ethylpyridin-3-yl)ethanone. One common method includes the reaction of 1-(4-ethylpyridin-3-yl)ethanone with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions with the reducing agent dissolved in a suitable solvent like tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted ethanone derivatives.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms carboxylic acids or other oxidized products.
科学的研究の応用
2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Biological Studies: Employed in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Chemistry: Utilized in the production of specialty chemicals and as a reagent in various chemical transformations.
作用機序
The mechanism of action of 2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide can be compared with other brominated ethanone derivatives and pyridine-containing compounds:
2-Bromo-1-(4-methylpyridin-3-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and binding properties.
1-(4-Ethylpyridin-3-yl)ethanone: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H11Br2NO |
|---|---|
分子量 |
309.00 g/mol |
IUPAC名 |
2-bromo-1-(4-ethylpyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C9H10BrNO.BrH/c1-2-7-3-4-11-6-8(7)9(12)5-10;/h3-4,6H,2,5H2,1H3;1H |
InChIキー |
MUTFXQJYBJMMFG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=NC=C1)C(=O)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
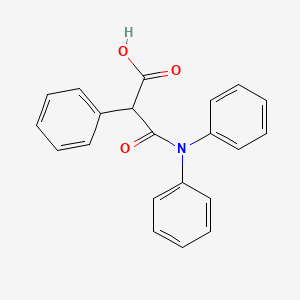
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)




